molecular formula C19H16BrF3N2O2S B11529591 2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11529591
M. Wt: 473.3 g/mol
InChI Key: YJSLWFZJPREEFP-UHFFFAOYSA-N
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Description

2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol is a complex organic compound featuring a thiazole ring, bromine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromine, methoxy, and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol stands out due to its combination of bromine, methoxy, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H16BrF3N2O2S

Molecular Weight

473.3 g/mol

IUPAC Name

2-[4-(3-bromo-4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C19H16BrF3N2O2S/c1-27-17-6-5-12(9-15(17)20)16-11-28-18(25(16)7-8-26)24-14-4-2-3-13(10-14)19(21,22)23/h2-6,9-11,26H,7-8H2,1H3

InChI Key

YJSLWFZJPREEFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCO)Br

Origin of Product

United States

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